molecular formula C11H7F3O3 B13680854 5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one

5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B13680854
M. Wt: 244.17 g/mol
InChI Key: IUWJGNJCXLJFIX-UHFFFAOYSA-N
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Description

5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one is a chemical compound with the molecular formula C11H7F3O3. It belongs to the class of chromenones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one typically involves the reaction of 5-methoxy-2-hydroxyacetophenone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chromenone ring can be reduced to form dihydrochromenone derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 5-methoxy-4-(trifluoromethyl)benzaldehyde or 5-methoxy-4-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 5-methoxy-4-(trifluoromethyl)dihydrochromenone.

    Substitution: Formation of 5-methoxy-4-(trifluoromethyl)chromenone derivatives with various substituents.

Scientific Research Applications

5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-4-(trifluoromethyl)valerophenone
  • 5-Methoxy-4-(trifluoromethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole

Uniqueness

5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one is unique due to its chromenone core structure combined with a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination is less common compared to other trifluoromethylated compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C11H7F3O3

Molecular Weight

244.17 g/mol

IUPAC Name

5-methoxy-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C11H7F3O3/c1-16-7-3-2-4-8-10(7)6(11(12,13)14)5-9(15)17-8/h2-5H,1H3

InChI Key

IUWJGNJCXLJFIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CC(=O)O2)C(F)(F)F

Origin of Product

United States

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